

An In-depth Technical Guide to Aplindore (CAS Number 189681-70-7)

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Compound of Interest

Compound Name: *Aplindore*

Cat. No.: *B1215845*

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Introduction

Aplindore, also known as DAB-452, is an investigational pharmaceutical compound identified by the CAS number 189681-70-7. It is a high-affinity, selective partial agonist for the dopamine D2 receptor.[1][2][3][4] Developed initially for the treatment of Parkinson's disease and restless legs syndrome, **Aplindore's** pharmacological profile has made it a subject of significant interest in neuroscience research.[5] This technical guide provides a comprehensive overview of **Aplindore**, focusing on its pharmacological properties, experimental protocols, and associated signaling pathways to support further research and development efforts.

Pharmacological Profile

Aplindore demonstrates a distinct binding affinity and functional activity profile, characterizing it as a potent and selective dopamine D2 receptor partial agonist.

Binding Affinity

Quantitative analysis of **Aplindore's** binding to various neurotransmitter receptors has been determined through radioligand binding assays. The data, summarized in the table below, highlights its high affinity for dopamine D2 and D3 receptors and significantly lower affinity for other receptor subtypes.

Receptor	Radioligand	Aplindore Ki (nM)	Reference Compound	Reference Compound Ki (nM)
Dopamine D2	[³ H]-Spiperone	0.079	Haloperidol	0.5
Dopamine D3	[³ H]-Spiperone	0.32	Haloperidol	1.2
Dopamine D4	[³ H]-Spiperone	63	Haloperidol	10
Serotonin 5-HT1A	[³ H]-8-OH-DPAT	25	8-OH-DPAT	1.2
Serotonin 5-HT2	[³ H]-Ketanserin	>1000	Ketanserin	1.0
α1-Adrenergic	[³ H]-Prazosin	158	Prazosin	0.2

Data sourced from Heinrich et al., 2006.

Functional Activity

Aplindore's functional activity as a partial agonist has been characterized in several in vitro assays. The results are summarized below, demonstrating its potency and intrinsic activity in comparison to the endogenous full agonist, dopamine.

Assay	Cell Line	Aplindore EC50 (nM)	Aplindore Intrinsic Activity (% of Dopamine)
[³⁵ S]GTPγS Binding	CHO-hD2S	2.9	76%
ERK Phosphorylation	CHO-hD2S	1.8	68%
Intracellular Ca ²⁺ Flux	CHO-hD2S-Gαq/o	0.5	85%

Data sourced from Heinrich et al., 2006.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of **Aplindore**.

[³H]-Spiperone Competition Binding Assay

This assay is used to determine the binding affinity (K_i) of a test compound for dopamine D2, D3, and D4 receptors.

Methodology:

- **Membrane Preparation:** Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2, D3, or D4 receptors.
- **Assay Buffer:** A typical buffer used is 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
- **Reaction Mixture:** The assay is conducted in a final volume of 500 μ L containing:
 - Cell membranes (typically 10-20 μ g of protein)
 - [³H]-Spiperone (a radiolabeled antagonist) at a concentration near its K_d (e.g., 0.1-0.3 nM)
 - Varying concentrations of **Aplindore** or a reference compound.
- **Incubation:** The mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
- **Termination and Filtration:** The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
- **Quantification:** The radioactivity retained on the filters is quantified by liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to G proteins upon receptor activation.

Methodology:

- **Membrane Preparation:** Membranes from CHO cells expressing the human dopamine D2S receptor are used.
- **Assay Buffer:** A common buffer is 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
- **Reaction Mixture:** The assay is performed in a final volume of 200 μL and includes:
 - Cell membranes (e.g., 5-10 μg of protein)
 - [³⁵S]GTPγS (e.g., 0.1-0.5 nM)
 - GDP (e.g., 10-30 μM) to enhance the agonist-stimulated signal.
 - Varying concentrations of **Aplindore** or a reference agonist.
- **Incubation:** The reaction is initiated by the addition of the membranes and incubated at 30°C for 60 minutes.
- **Termination and Filtration:** The assay is terminated by rapid filtration through glass fiber filters.
- **Quantification:** The amount of [³⁵S]GTPγS bound to the G proteins retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** The concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) and the maximal effect (E_{max}) are determined by non-linear regression analysis of the concentration-response curve.

ERK Phosphorylation Assay

This assay measures the activation of the Extracellular signal-Regulated Kinase (ERK), a downstream effector in the D2 receptor signaling pathway.

Methodology:

- **Cell Culture:** CHO cells stably expressing the human dopamine D2S receptor are cultured to near confluence in appropriate media.
- **Serum Starvation:** Prior to the experiment, cells are typically serum-starved for several hours to reduce basal ERK phosphorylation.
- **Agonist Stimulation:** Cells are treated with varying concentrations of **Aplindore** or a reference agonist for a short period (e.g., 5-10 minutes) at 37°C.
- **Cell Lysis:** The stimulation is terminated by aspirating the media and adding a lysis buffer containing protease and phosphatase inhibitors.
- **Quantification of Phospho-ERK:** The levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates are determined using methods such as:
 - **Western Blotting:** Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-ERK and total ERK.
 - **ELISA-based assays:** Commercially available kits are used to quantify p-ERK and total ERK levels.
- **Data Analysis:** The ratio of p-ERK to total ERK is calculated for each condition. The EC₅₀ and E_{max} values are determined by plotting the p-ERK/total ERK ratio against the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Intracellular Calcium Flux Assay

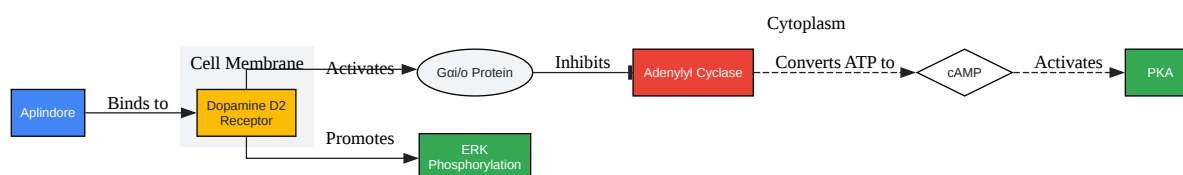
This assay is used to measure changes in intracellular calcium concentrations upon receptor activation, typically in cells engineered to couple the G α i/o pathway to a calcium signal.

Methodology:

- Cell Line: CHO cells co-expressing the human dopamine D2S receptor and a chimeric G protein (e.g., Gαq/o) that links the receptor to the phospholipase C pathway are used.
- Cell Plating: Cells are plated in black-walled, clear-bottom microplates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for a specific duration at 37°C.
- Agonist Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR). A baseline fluorescence reading is taken before the automated addition of varying concentrations of **Aplindore** or a reference agonist.
- Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time immediately after agonist addition.
- Data Analysis: The peak fluorescence response is measured, and the EC50 value is determined by plotting the response against the agonist concentration.

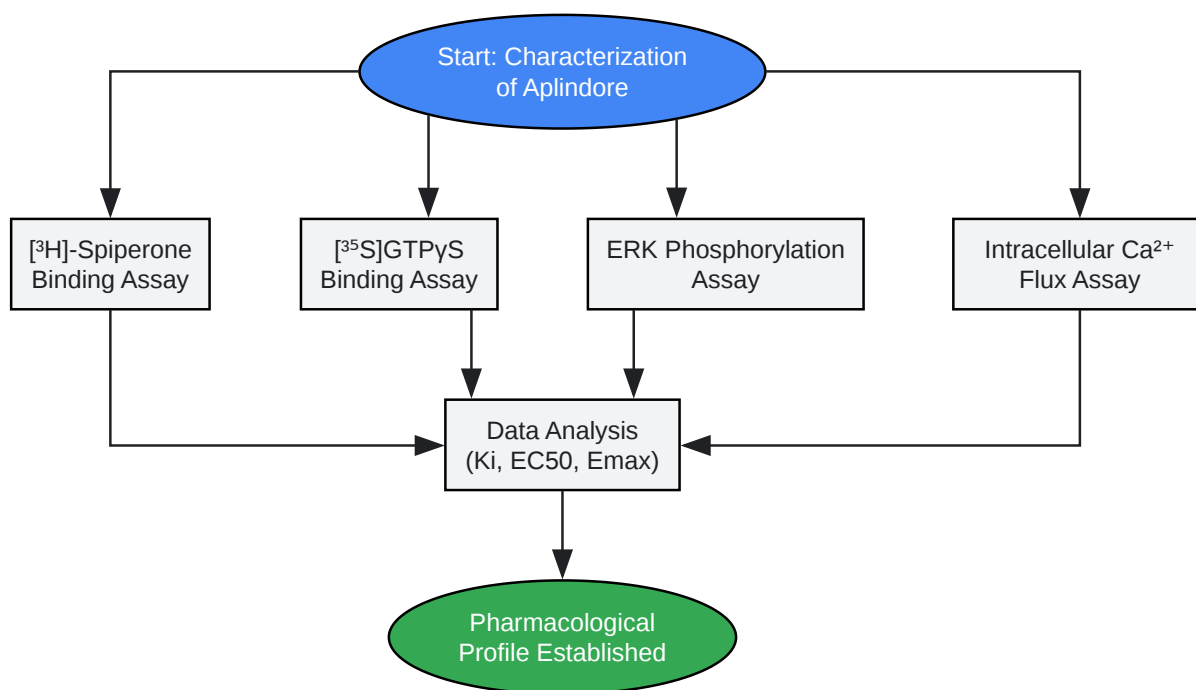
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for **Aplindore** and a typical experimental workflow for its characterization.



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Caption: **Aplindore**'s partial agonism at the D2 receptor primarily activates Gαi/o signaling.



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Caption: Workflow for the in vitro pharmacological characterization of **Aplindore**.

Clinical Development Overview

Aplindore has been investigated in clinical trials for the treatment of Parkinson's disease. A notable study is a Phase 2, randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of three different doses of **Aplindore** MR (modified release) tablets in patients with early-stage Parkinson's disease. The study aimed to evaluate improvements in motor function and the overall safety and tolerability of the drug.

Conclusion

Aplindore (CAS 189681-70-7) is a well-characterized, high-affinity partial agonist of the dopamine D2 receptor with selectivity over other dopaminergic and serotonergic receptors. Its pharmacological profile has been established through a series of in vitro binding and functional assays, which have been detailed in this guide. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers and scientists in the field of drug development and neuroscience to further explore the therapeutic potential of **Aplindore** and similar compounds.

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